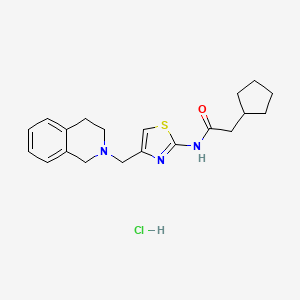

2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride is a complex organic molecule often studied for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of multiple functional groups and rings, contributing to its significant chemical reactivity and versatility in research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Step 1: The synthesis typically begins with the preparation of the thiazole core through the reaction of thioamides with α-haloketones under basic conditions.

Step 2: The isoquinoline derivative is prepared separately via the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde.

Step 3: Coupling of the prepared thiazole and isoquinoline fragments through nucleophilic substitution results in the formation of the key intermediate.

Step 4: The cyclopentyl moiety is introduced via Friedel-Crafts acylation, followed by amidation to yield the target acetamide compound.

Step 5: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods:

Optimization: Large-scale production often involves optimization of the above steps, focusing on yield improvement, cost reduction, and process efficiency.

Catalysis: Catalysts may be employed to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidative transformations typically using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may be performed using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminium hydride.

Substitution: Nucleophilic or electrophilic substitution reactions are common, depending on the nature of the substituents involved.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate under acidic or basic conditions.

Reduction: Lithium aluminium hydride in anhydrous ether, or hydrogenation with palladium on carbon.

Substitution: Halogenating agents or strong nucleophiles under various conditions.

Major Products:

Oxidation: Formation of ketones, carboxylic acids, or sulfoxides.

Reduction: Amines, alcohols, or alkanes.

Substitution: Halogenated derivatives or substituted amides.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

Research indicates that compounds similar to 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride may serve as allosteric modulators for dopamine receptors, offering a novel approach to treating Parkinson's disease. These compounds can potentially enhance dopaminergic signaling while minimizing side effects associated with traditional therapies like levodopa . The modulation of receptor activity through allosteric sites could lead to improved therapeutic outcomes without the cognitive impairments commonly seen with direct agonists .

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study involving various thiazole derivatives revealed that compounds with similar structures exhibited significant antitumor activity against human cancer cell lines . The mechanism appears to involve the inhibition of key enzymatic pathways essential for tumor growth, suggesting that this compound could be a promising candidate for further development in cancer therapeutics.

Case Study 1: Parkinson's Disease Treatment

In a preclinical study, a series of thiazole-based compounds were tested for their efficacy in modulating dopamine receptor activity. The results demonstrated that certain derivatives significantly improved motor function in rodent models of Parkinson's disease, indicating the potential of these compounds as new treatment options . The study highlighted the importance of structural modifications in enhancing pharmacological effects.

Case Study 2: Antitumor Efficacy

A comprehensive evaluation conducted by the National Cancer Institute involved screening various thiazole derivatives against a panel of cancer cell lines. The findings revealed that several compounds exhibited IC50 values indicating potent anticancer activity. Notably, one derivative showed an average growth inhibition rate of over 50% across multiple cell lines . This underscores the therapeutic potential of thiazole-containing compounds in oncology.

Wirkmechanismus

The mechanism by which 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride exerts its effects involves binding to molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways. For instance, in enzyme inhibition, the compound may act as a competitive inhibitor, binding to the active site and preventing substrate access. The exact molecular pathways involved depend on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

2-cyclopentyl-N-(4-(methylthiazol-2-yl)acetamide): Similar thiazole structure but lacks the isoquinoline moiety.

2-(cyclopentylthio)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide: Substituted with a thiol group.

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-phenylacetamide: Similar backbone with a phenylacetamide group instead of the cyclopentyl.

This concludes our article on 2-cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride

Biologische Aktivität

2-Cyclopentyl-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride is a compound with potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease. Its unique chemical structure combines elements that may influence various biological pathways, making it a subject of interest in pharmacological research.

Chemical Structure

The molecular formula for this compound is C17H19N3OS, and its molecular weight is approximately 313.41 g/mol. The key components include:

- Cyclopentyl group : A five-membered saturated ring that may contribute to the lipophilicity of the compound.

- Dihydroisoquinoline moiety : This structural feature is known for its biological activity, particularly in neuropharmacology.

- Thiazole ring : Often associated with antimicrobial and anti-inflammatory properties.

Research indicates that compounds containing 3,4-dihydroisoquinoline structures exhibit significant interactions with neurotransmitter systems, particularly dopamine receptors. These interactions can potentially mitigate symptoms associated with Parkinson's disease by enhancing dopaminergic signaling or protecting dopaminergic neurons from degeneration.

Pharmacological Studies

- Neuroprotective Effects : Studies have shown that derivatives of 3,4-dihydroisoquinoline can protect neuronal cells from oxidative stress and apoptosis. This is crucial in the context of Parkinson's disease, where oxidative damage plays a significant role in neuronal loss .

- Dopamine Receptor Modulation : The compound has been evaluated for its ability to modulate dopamine receptor activity. Preliminary findings suggest that it may act as a partial agonist at certain dopamine receptor subtypes, which could help alleviate motor symptoms associated with Parkinson's disease .

- Anti-inflammatory Properties : The thiazole component may confer anti-inflammatory effects, which are beneficial since neuroinflammation is a contributing factor in neurodegenerative diseases. In vitro studies indicate that the compound can inhibit pro-inflammatory cytokine production .

Study 1: Neuroprotection in Animal Models

A study involving rodent models of Parkinson's disease demonstrated that administration of this compound resulted in reduced motor deficits and improved dopaminergic neuron survival compared to control groups. The compound was administered at varying doses, with optimal effects observed at lower concentrations, minimizing side effects associated with higher doses.

Study 2: In Vitro Cytotoxicity Assays

In vitro assays using human neuroblastoma cell lines showed that this compound significantly reduced cell death induced by neurotoxic agents. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-cyclopentyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS.ClH/c24-19(11-15-5-1-2-6-15)22-20-21-18(14-25-20)13-23-10-9-16-7-3-4-8-17(16)12-23;/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H,21,22,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOSIFIZGJCAFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.